molecular formula C16H12F3NO B2826747 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-14-4

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2826747
CAS No.: 477867-14-4
M. Wt: 291.273
InChI Key: ONIWXOCOHSBSFH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a benzonitrile core functionalized with a 3,5-dimethylphenoxy group and a strategically positioned trifluoromethyl (-CF3) group. The incorporation of the -CF3 group is a well-established strategy in modern drug design, as it significantly influences the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and lipophilicity, which can profoundly impact pharmacokinetic profiles . Compounds containing the trifluoromethyl group attached to an aromatic system, such as a benzene ring, are of immense interest in the development of New Chemical Entities (NCEs) . The distinct properties imparted by the -CF3 group have led to its inclusion in numerous FDA-approved therapeutics across various disease areas, underscoring its value in lead optimization and the pursuit of novel bioactive molecules . The specific substitution pattern on the benzonitrile scaffold suggests potential for diverse research applications, particularly in the synthesis and exploration of targeted small-molecule inhibitors. This reagent is intended for use by qualified researchers in laboratory settings only. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c1-10-5-11(2)7-14(6-10)21-15-4-3-13(16(17,18)19)8-12(15)9-20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIWXOCOHSBSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3,5-dimethylphenol with 5-(trifluoromethyl)benzenecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenecarbonitrile moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes compounds with structural similarities to 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile, based on substituent patterns and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Methyl-5-(trifluoromethyl)benzonitrile Methyl (ortho), CF₃ (para) C₉H₆F₃N 185.15 Simplified analog; lacks phenoxy group, higher volatility.
2-Methoxy-5-(trifluoromethyl)benzonitrile Methoxy (ortho), CF₃ (para) C₉H₆F₃NO 201.15 Methoxy group enhances solubility; weaker steric hindrance than dimethylphenoxy.
4-Hydroxy-3-(trifluoromethyl)benzonitrile Hydroxy (para), CF₃ (meta) C₈H₄F₃NO 193.12 Polar hydroxy group increases hydrophilicity; altered electronic effects.
1-Methoxy-3,5-bis(trifluoromethyl)benzene Methoxy (ortho), 2×CF₃ (meta, para) C₉H₆F₆O 244.14 Dual CF₃ groups amplify electron-withdrawing effects; high lipophilicity.
5-((3,5-Dimethylphenoxy)methyl)oxazolidin-2-one 3,5-Dimethylphenoxy linked via methyl C₁₃H₁₆NO₃ 247.27 Oxazolidinone ring introduces rigidity; potential pharmacological activity.

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) Group: Present in all analogs, this group strongly withdraws electrons, stabilizing the aromatic ring and influencing reactivity in cross-coupling reactions. The para position in this compound maximizes resonance effects compared to meta-substituted analogs like 4-Hydroxy-3-(trifluoromethyl)benzonitrile .
  • Phenoxy vs. Methoxy Substituents: The 3,5-dimethylphenoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability in bioactive molecules. In contrast, methoxy or hydroxy substituents (e.g., 2-Methoxy-5-(trifluoromethyl)benzonitrile) improve aqueous solubility but reduce metabolic stability .

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Phenoxy group introduction : Reacting 5-(trifluoromethyl)benzonitrile derivatives with 3,5-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Trifluoromethyl incorporation : Fluorinated intermediates like 2-fluoro-5-(trifluoromethyl)benzonitrile (CAS 1323966-20-6) can serve as precursors, with substituent tuning via methoxy or methylphenoxy groups .

Q. Optimization Strategies :

  • Temperature control : Elevated temperatures (100–120°C) improve phenoxy coupling efficiency but may increase side reactions (e.g., dehalogenation).
  • Catalysts : Pd-based catalysts enhance regioselectivity in coupling steps .
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) resolves impurities from methylphenoxy substitution .

Q. Table 1: Comparative Yields for Synthetic Routes

MethodYield (%)Purity (%)Key Reference
SNAr with K₂CO₃/DMF65–72>95
Pd-catalyzed coupling78–85>98

Q. How is structural confirmation achieved for this compound?

Analytical Workflow :

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (3,5-dimethyl protons) and δ 7.0–7.8 ppm (aromatic protons) confirm substitution patterns .
  • ¹⁹F NMR : A singlet near δ -62 ppm verifies the trifluoromethyl group .

X-ray Crystallography : Crystal structures (e.g., related fluorobenzonitriles) reveal bond angles and planarity, critical for validating steric effects from dimethylphenoxy groups .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 321.1 (calculated: 321.09) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. methylphenoxy) influence reactivity in cross-coupling reactions?

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect activates the benzonitrile ring toward nucleophilic attack but reduces electron density for metal-catalyzed couplings .
  • 3,5-Dimethylphenoxy : Electron-donating methyl groups stabilize intermediates in SNAr reactions but may sterically hinder Pd-catalyzed couplings .

Case Study :
In Suzuki-Miyaura coupling, Pd(PPh₃)₄ achieves 78% yield with 3,5-dimethylphenoxy-substituted benzonitrile, whereas bulkier ligands (e.g., XPhos) reduce steric clashes .

Q. How can contradictory spectroscopic and computational data be resolved?

Scenario : Discrepancies between DFT-predicted IR stretches (e.g., C≡N at 2230 cm⁻¹) and experimental FTIR (2225 cm⁻¹) may arise from crystal packing effects.

Q. Resolution Strategies :

Solid-state vs. solution data : Compare solution NMR with solid-state crystallography to identify intermolecular interactions .

Solvent corrections : Re-run DFT calculations with solvent models (e.g., PCM for DCM) to align with experimental conditions .

Q. Table 2: Key Spectral Data Comparisons

ParameterExperimentalDFT (Gas Phase)DFT (DCM Solvent)
C≡N IR (cm⁻¹)222522302227
Dihedral Angle (°)178.2180.0177.8

Q. What are the implications of fluorine substitution on biological activity in medicinal chemistry?

  • Metabolic stability : The trifluoromethyl group reduces oxidative metabolism, enhancing half-life in pharmacokinetic studies .
  • Target binding : Fluorine’s electronegativity improves affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Example : Analogues like 3-amino-5-(trifluoromethyl)benzonitrile (CAS 868167-61-7) show enhanced bioactivity in antiviral assays due to fluorine’s polar hydrophobic effects .

Q. What advanced purification techniques address challenges with fluorinated byproducts?

  • HPLC with HILIC columns : Resolves polar fluorinated impurities (e.g., hydrolyzed nitriles) .
  • Recrystallization : Ethanol/water (7:3) yields >99% purity by removing methylphenoxy dimerization byproducts .

Q. How does steric hindrance from 3,5-dimethylphenoxy impact regioselectivity in electrophilic substitutions?

  • Meta-directing effect : The phenoxy group directs electrophiles to the para position relative to the nitrile, but methyl groups at 3,5-positions block adjacent sites, favoring mono-substitution .

Evidence : X-ray structures of related compounds (e.g., 2-fluoro-5-(trifluoromethyl)benzonitrile) show minimal distortion in the aromatic ring despite steric bulk .

Q. What computational methods predict the compound’s solubility and stability?

  • COSMO-RS : Predicts logP values (experimental: 3.2 vs. calculated: 3.1) and solubility in DMSO (~25 mg/mL) .
  • Molecular Dynamics (MD) : Simulates degradation pathways under acidic conditions (e.g., nitrile hydrolysis to amides) .

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